3-[(Tert-butyldimethylsilyl)oxy]-1-propanal
Overview
Description
SB-218078 is a potent, selective, ATP-competitive, and cell-permeable inhibitor of checkpoint kinase 1 (Chk1). It inhibits the phosphorylation of cdc25C with an IC50 of 15 nM. This compound is less potent in inhibiting Cdc2 and protein kinase C (PKC) with IC50 values of 250 nM and 1000 nM, respectively .
Preparation Methods
The synthesis of SB-218078 involves the preparation of an indolocarbazole derivativeThe reaction conditions often involve the use of strong acids and bases, as well as high temperatures to facilitate the formation of the desired product . Industrial production methods are not widely documented, but the compound is generally synthesized in research laboratories for scientific studies.
Chemical Reactions Analysis
SB-218078 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
SB-218078 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of checkpoint kinase 1 and its effects on cell cycle regulation.
Biology: Employed in studies to understand the role of checkpoint kinase 1 in DNA damage response and cell cycle arrest.
Medicine: Investigated for its potential use in cancer therapy, particularly in enhancing the cytotoxicity of DNA-damaging agents.
Industry: Utilized in the development of new therapeutic agents targeting checkpoint kinase 1 .
Mechanism of Action
SB-218078 exerts its effects by inhibiting checkpoint kinase 1, which is involved in the phosphorylation of cdc25C. This inhibition prevents the activation of cdc2/cyclin B complex, leading to cell cycle arrest at the G2 phase. The compound also enhances the cytotoxicity of DNA-damaging agents by preventing the repair of damaged DNA, thereby promoting apoptosis .
Comparison with Similar Compounds
SB-218078 is unique in its high selectivity and potency as a checkpoint kinase 1 inhibitor. Similar compounds include:
UCN-01: Another checkpoint kinase 1 inhibitor, but with lower selectivity and potency compared to SB-218078.
AZD7762: A potent checkpoint kinase 1 inhibitor with similar applications in cancer therapy.
MK-8776: Another selective checkpoint kinase 1 inhibitor used in research studies .
SB-218078 stands out due to its high selectivity for checkpoint kinase 1 and its ability to enhance the cytotoxicity of DNA-damaging agents, making it a valuable tool in cancer research and therapy.
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxypropanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-8-6-7-10/h7H,6,8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWCJTNWUFFGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394793 | |
Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89922-82-7 | |
Record name | 3-[(TERT-BUTYLDIMETHYLSILYL)OXY]-1-PROPANAL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[(tert-butyldimethylsilyl)oxy]propanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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